molecular formula C15H8Cl3N3OS B2947153 2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392241-60-0

2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2947153
CAS No.: 392241-60-0
M. Wt: 384.66
InChI Key: KUOJJNPIPJYNFQ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound of significant interest in medicinal chemistry and oncology research. It features a 1,3,4-thiadiazole core, a privileged scaffold in drug discovery known for its high aromaticity, metabolic stability, and low toxicity . This heterocyclic system is a key structural component in several FDA-approved drugs and is extensively investigated for its diverse pharmacological potential . This compound is supplied as a high-purity material strictly for research applications. Its primary research value lies in its potential as an anticancer agent. Compounds based on the 1,3,4-thiadiazole scaffold have demonstrated potent antiproliferative activity against various human cancer cell lines . Mechanistic studies on closely related analogues indicate that such molecules can induce cell cycle arrest, particularly at the G2/M phase, potentially through the inhibition of cyclin-dependent kinase 1 (CDK1) . Furthermore, research suggests certain 1,3,4-thiadiazole derivatives can trigger programmed cell death by significantly increasing the population of cells in early apoptosis and necrosis . From a drug development perspective, in silico analyses of similar 1,3,4-thiadiazole derivatives predict favorable pharmacokinetic properties, including high intestinal absorption and a low potential for blood-brain barrier penetration, which can be advantageous for reducing central nervous system side effects . These analogues also typically comply with Lipinski's Rule of Five, suggesting a high probability of good oral bioavailability . Intended Use and Disclaimer: This product is provided 'As Is' for laboratory research use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. The researcher assumes all responsibility for safe handling and use in compliance with their institution's guidelines and applicable local, state, and federal regulations.

Properties

IUPAC Name

2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl3N3OS/c16-8-5-6-12(18)10(7-8)13(22)19-15-21-20-14(23-15)9-3-1-2-4-11(9)17/h1-7H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOJJNPIPJYNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine under controlled conditions. The reaction is often carried out in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures, around 60°C, to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, purification techniques, and large-scale reactors to handle the chemical reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: The compound has shown promise in medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of various chemical products, including agrochemicals, pharmaceuticals, and advanced materials.

Mechanism of Action

The mechanism by which 2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring and chlorine atoms play a crucial role in binding to these targets, leading to biological responses. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Substituent and Molecular Property Comparison

Compound Name Benzamide Substituents Thiadiazole Substituent Molecular Weight Key Spectral Features
Target Compound 2,5-dichloro 2-chlorophenyl ~388.7* IR: N-H (~3300 cm⁻¹), C=O (~1680 cm⁻¹)†
4b (3-chloro analog) 3-chloro pyridin-2-yl ~356.2 ¹H NMR: δ 8.5–7.2 (pyridine/aromatic H)
MH-B1T2 (2-bromo analog) 2-bromo 2-chlorophenyl ~433.1 MS: [M+H]⁺ at m/z 434.0
5-Chloro-2-methoxy analog 5-chloro, 2-methoxy 2,4-dichlorophenyl 414.7 Smiles: COc1ccc(Cl)cc1C(=O)Nc1nnc(-c2ccc(Cl)cc2Cl)s1

*Estimated based on molecular formula C₁₅H₈Cl₃N₃O₂S. †Predicted from analogous compounds in .

  • Lipophilicity : The target compound’s higher chlorine content increases logP relative to methoxy-substituted derivatives (e.g., ), suggesting improved membrane permeability but reduced aqueous solubility.

Spectroscopic and Structural Insights

  • UV-Vis Spectroscopy : Dichloro-substituted benzamides (e.g., 3,5-dichloro-N-(2-chlorophenyl)benzamide) show λmax shifts (~270–290 nm) due to extended conjugation, whereas methoxy analogs (e.g., ) exhibit hypsochromic shifts .
  • ¹H NMR : The 2-chlorophenyl group on the thiadiazole ring generates distinct aromatic splitting patterns (δ 7.3–7.8 ppm) compared to pyridinyl analogs (δ 8.5–7.2 ppm) .

Biological Activity

2,5-Dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic compound belonging to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C14H12Cl2N3S\text{C}_{14}\text{H}_{12}\text{Cl}_2\text{N}_3\text{S}

Key Features:

  • Thiadiazole Ring: A five-membered ring containing two nitrogen atoms and one sulfur atom.
  • Chlorophenyl Group: The presence of a 2-chlorophenyl substituent enhances its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. In particular, derivatives similar to this compound have demonstrated significant anti-proliferative effects against various cancer cell lines.

  • Case Study: A study conducted on N-(1,3,4-thiadiazol-2-yl)benzamide derivatives showed excellent anti-proliferation ability against breast cancer cells (MCF-7 and SK-BR-3) and lung cancer cells (A549 and H1975). The findings indicated that these compounds could selectively inhibit the growth of cancer cells while exhibiting minimal effects on normal cells .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Kinase Activity: Similar compounds have been shown to inhibit the kinase activity of EGFR and HER-2, which are critical targets in cancer therapy .
  • Induction of Apoptosis: Thiadiazole derivatives may induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.

Comparative Biological Activity

Compound NameStructureBiological ActivityReference
This compoundStructureAnticancer (breast & lung)
N-(1,3,4-thiadiazol-2-yl)benzamideStructureAnticancer (EGFR/HER-2 inhibitor)
5-(4-chlorophenyl)-1,3,4-thiadiazoleStructureAntiproliferative

Synthesis and Chemical Reactions

The synthesis of this compound typically involves:

  • Cyclization: Reaction of 2-chlorobenzoic acid with thiosemicarbazide to form an intermediate.
  • Alkylation: Alkylation with chloroacetyl chloride under basic conditions to yield the final product.

Common Reactions:

  • Oxidation: Can be oxidized to form sulfoxides or sulfones.
  • Reduction: Can be reduced to form thiols or amines.

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